molecular formula C19H24O3 B027245 Pirnabine CAS No. 19825-63-9

Pirnabine

Cat. No. B027245
CAS RN: 19825-63-9
M. Wt: 300.4 g/mol
InChI Key: AADNQNOXNWEYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirnabine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic benefits. It is a synthetic molecule that belongs to the class of small molecules known as pyridine derivatives. Pirnabine has been studied extensively for its ability to modulate the immune system and its potential use in treating autoimmune diseases. In

Scientific Research Applications

PIWI-Interacting RNA: Its Biogenesis and Functions

PIWI-interacting RNAs (piRNAs) are small RNAs that play a crucial role in maintaining germline genome integrity. They function in silencing transposons and regulating cellular genes, contributing to various cellular processes over generations (Iwasaki, Siomi, & Siomi, 2015).

PIWI-Interacting Small RNAs: The Vanguard of Genome Defence

piRNAs form the piRNA-induced silencing complex (piRISC) in many animal species' germ lines, protecting the genome from transposable elements. They have a limited expression in gonads and are involved in RNA silencing (Siomi, Sato, Pezic, & Aravin, 2011).

One Loop to Rule Them All: The Ping-Pong Cycle and piRNA-Guided Silencing

This review highlights the mechanism of piRNA biogenesis and how piRNAs preserve genome integrity across generations. It discusses common themes and differences in piRNA-mediated silencing between species (Czech & Hannon, 2016).

piRNAs: From Biogenesis to Function

This review focuses on recent advances in understanding piRNA function, including their biogenesis in different organisms and mechanisms during transcriptional regulation and in transgenerational epigenetic inheritance (Weick & Miska, 2014).

iPiDA-LTR: Identifying piwi-Interacting RNA-Disease Associations Based on Learning to Rank

This study proposes iPiDA-LTR, a predictor for identifying associations between piRNAs and diseases, which can help in understanding the pathogenesis of diseases (Zhang, Hou, & Liu, 2022).

The Biogenesis and Biological Function of PIWI-Interacting RNA in Cancer

piRNAs, small non-coding RNAs, play important roles in tumorigenesis via multiple regulatory mechanisms and have potential for clinical utility in cancer diagnosis and treatment (Chen et al., 2021).

Non-Coding RNAs in Human Disease

This paper discusses the involvement of non-coding RNAs, including piRNAs, in various diseases beyond cancer, like neurological, cardiovascular, and developmental diseases (Esteller, 2011).

2L-piRNA: A Two-Layer Ensemble Classifier for Identifying Piwi-Interacting RNAs and Their Function

2L-piRNA is a powerful predictor that identifies whether a query RNA molecule is a piRNA, aiding in understanding their role in cellular or gene functions and in various cancers (Liu, Yang, & Chou, 2017).

Gene Regulation by Non-Coding RNAs

This review covers the molecular mechanisms underlying the biogenesis and function of small interfering RNAs (siRNAs), microRNAs (miRNAs), and Piwi-interacting RNAs (piRNAs), and their relevance to human physiology and pathology (Patil, Zhou, & Rana, 2014).

properties

CAS RN

19825-63-9

Product Name

Pirnabine

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate

InChI

InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3

InChI Key

AADNQNOXNWEYHS-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C

Other CAS RN

19825-63-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-hydroxy-7,8,9,10-tetrahydro-3,6,6,9-tetramethyl-6H-dibenzo[ b,d]pyran (9.07 g., 0.035 mole) and acetic anhydride (7.1 g., 0.07 mole) in 25 ml. of pyridine was warmed over a steam bath for 2 hours. The reaction mixture was allowed to cool to room temperature and pyridine was removed by evaporation under reduced pressure. Water was added to the residue and the aqueous mixture was extracted with three portions of ether. The ethereal extracts were combined, washed with water, 6N HCl, again with water, dried over Na2SO4 and concentrated under reduced pressure to 9.5 g. (90%) of a colorless solid, m.p. 115°-119° C.
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirnabine
Reactant of Route 2
Pirnabine
Reactant of Route 3
Reactant of Route 3
Pirnabine
Reactant of Route 4
Reactant of Route 4
Pirnabine
Reactant of Route 5
Reactant of Route 5
Pirnabine
Reactant of Route 6
Reactant of Route 6
Pirnabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.